molecular formula C7H6ClN5O3 B049872 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid CAS No. 113942-32-8

3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid

Cat. No. B049872
M. Wt: 243.61 g/mol
InChI Key: FOGTXLLWVRUBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid, also known as COTI-2, is a small molecule that has shown potential in cancer treatment. This compound has been studied for its ability to inhibit the mutant p53 protein, which is commonly found in many types of cancer. In

Mechanism Of Action

3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid works by binding to the core domain of the mutant p53 protein, which is responsible for its transcriptional activity. This binding prevents the mutant p53 protein from binding to DNA and activating genes that promote tumor growth. Inhibition of mutant p53 by 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid also leads to the activation of the wild-type p53 protein, which is responsible for inducing cell death in cancer cells.

Biochemical And Physiological Effects

3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models. The compound has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid has been found to be well-tolerated in animal models and has not shown any significant toxicity.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid is its ability to selectively target mutant p53, which is commonly found in many types of cancer. This specificity makes 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid a promising candidate for cancer treatment. However, one of the limitations of 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

Future research on 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid could focus on improving its solubility in water, which would make it easier to administer in vivo. Other areas of research could include the development of new derivatives of 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid that have improved potency and selectivity for mutant p53. Additionally, the use of 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid in combination with other cancer therapies, such as chemotherapy and radiation therapy, could be explored to improve treatment outcomes for cancer patients.
Conclusion:
In conclusion, 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid is a promising small molecule that has shown potential in cancer treatment. The compound selectively targets mutant p53, which is commonly found in many types of cancer, and has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models. Future research on 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid could focus on improving its solubility in water, developing new derivatives with improved potency and selectivity, and exploring its use in combination with other cancer therapies.

Synthesis Methods

The synthesis of 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid is a multi-step process that involves the use of several different reagents and catalysts. The first step in the synthesis involves the reaction of 2-chloroethylamine hydrochloride with 2-(2-hydroxyethyl)-1H-imidazole-4-carboxylic acid to form an intermediate product. This intermediate is then reacted with sodium azide to form the tetrazine ring. The final step in the synthesis involves the reaction of the tetrazine intermediate with 1,2,4,5-tetrazine-3,6-dione to form 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid.

Scientific Research Applications

3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid has been extensively studied for its potential in cancer treatment. The compound has been shown to inhibit the mutant p53 protein, which is commonly found in many types of cancer. Mutant p53 is known to promote tumor growth and is associated with poor prognosis in cancer patients. Inhibition of mutant p53 by 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

3-(2-chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5O3/c8-1-2-13-7(16)12-3-9-4(6(14)15)5(12)10-11-13/h3H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGTXLLWVRUBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2N1C(=O)N(N=N2)CCCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921243
Record name 3-(2-Chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid

CAS RN

113942-32-8
Record name 3-(2-Chloroethyl)-4-oxo-3H-imidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113942328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.